molecular formula C3H10NaOSi B095665 Sodium trimethylsilanolate CAS No. 18027-10-6

Sodium trimethylsilanolate

Cat. No. B095665
Key on ui cas rn: 18027-10-6
M. Wt: 113.19 g/mol
InChI Key: VHQSQWCOIYFCCJ-UHFFFAOYSA-N
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Patent
US04723016

Procedure details

The procedure of Example 1 was followed using methyl 4-chlorobenzoate (4.55 g, 26.6 mmol), sodium trimethylsilanolate (2.99 g, 26.6 mmol), dry toluene (150 mL), and 4 h of heating at 80°. Sodium 4-chlorobenzoate (4.50 g, 86% yield) was isolated as a white solid: 1H NMR (D2O, DSS, 80 MHz) δ 7.65 ppm (ABq, Δν1-3 =29 Hz, J=8 Hz, Ar--H's, 4H).
Quantity
4.55 g
Type
reactant
Reaction Step One
Name
sodium trimethylsilanolate
Quantity
2.99 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Sodium 4-chlorobenzoate
Yield
86%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8]C)=[O:7])=[CH:4][CH:3]=1.C[Si](C)(C)[O-].[Na+:17]>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O-:8])=[O:7])=[CH:4][CH:3]=1.[Na+:17] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
4.55 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)OC)C=C1
Name
sodium trimethylsilanolate
Quantity
2.99 g
Type
reactant
Smiles
C[Si]([O-])(C)C.[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
of heating at 80°

Outcomes

Product
Name
Sodium 4-chlorobenzoate
Type
product
Smiles
ClC1=CC=C(C(=O)[O-])C=C1.[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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